1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea
Description
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an ethylsulfonyl group at the 1-position and a 4-fluorophenyl urea moiety at the 6-position. The ethylsulfonyl group may enhance metabolic stability compared to unsubstituted analogs, while the 4-fluorophenyl urea moiety could influence binding affinity through hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-2-26(24,25)22-11-3-4-13-12-16(9-10-17(13)22)21-18(23)20-15-7-5-14(19)6-8-15/h5-10,12H,2-4,11H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEDYCBSCGKGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Hypothesized Functional Differences
Key Observations :
- Ethylsulfonyl vs.
- Urea vs. Acrylamide : The 4-fluorophenyl urea moiety in the target compound replaces the acrylamide group in Compound 11, which is critical for zinc-binding in HDAC inhibition. This substitution suggests a possible shift in mechanism or target specificity.
- Benzothiazolyl Amino vs.
Pharmacological and Functional Comparisons
While direct pharmacological data for 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea are scarce, inferences can be drawn from analogs:
- HDAC Inhibition : Compound 11, with a methoxyphenylsulfonyl group, exhibits HDAC inhibitory activity (IC50 ~50 nM) due to its acrylamide-zinc chelation motif. The absence of this motif in the target compound implies weaker or divergent HDAC targeting .
- Kinase Inhibition : Patent Example 1 demonstrates kinase inhibition (e.g., EGFR IC50 <100 nM in Table 3 of the patent), attributed to its thiazole-carboxylic acid and benzothiazole groups. The target compound’s urea group may instead favor interactions with ATP-binding pockets of kinases like BRAF or CDKs .
- Solubility and Bioavailability: The ethylsulfonyl group likely enhances aqueous solubility compared to unsubstituted tetrahydroquinolines, though it may still lag behind carboxylated analogs (e.g., Example 1) due to reduced polarity .
Notes
Comparisons rely on structural analogs and patent claims.
Synthetic Accessibility : The ethylsulfonyl group simplifies synthesis compared to methoxyphenylsulfonyl or adamantyl-containing analogs, as seen in Patent Example 24 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
